![molecular formula C19H14O2 B14488839 Methyl 7H-benzo[c]fluorene-7-carboxylate CAS No. 64356-28-1](/img/structure/B14488839.png)
Methyl 7H-benzo[c]fluorene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7H-benzo[c]fluorene-7-carboxylate is a chemical compound with the molecular formula C19H12O3 It is a derivative of benzo[c]fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-benzo[c]fluorene-7-carboxylate typically involves the esterification of 7H-benzo[c]fluorene-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-benzo[c]fluorene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 7H-benzo[c]fluorene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7H-benzo[c]fluorene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form DNA adducts, which are covalent bonds between the compound and DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
7H-benzo[c]fluorene: The parent compound, which lacks the ester group.
11H-benzo[a]fluorene: Another isomer with different structural properties.
11H-benzo[b]fluorene: Similar to 11H-benzo[a]fluorene but with a different arrangement of aromatic rings.
Uniqueness
Methyl 7H-benzo[c]fluorene-7-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties .
Properties
CAS No. |
64356-28-1 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
methyl 7H-benzo[c]fluorene-7-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-21-19(20)18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h2-11,18H,1H3 |
InChI Key |
NYFIOWGNJMBLNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



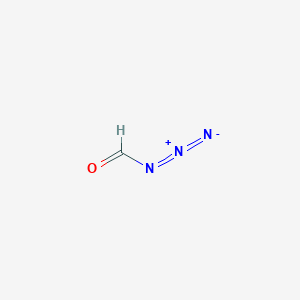
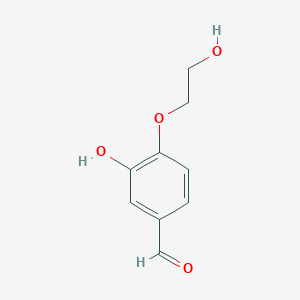
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
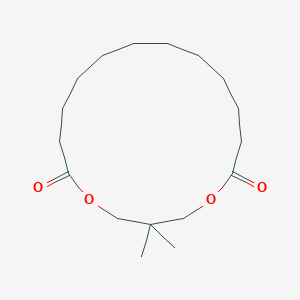
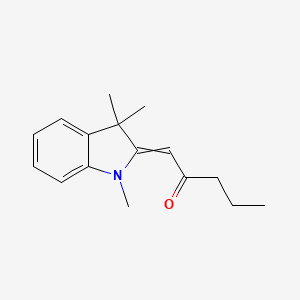
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
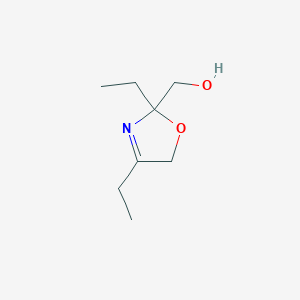
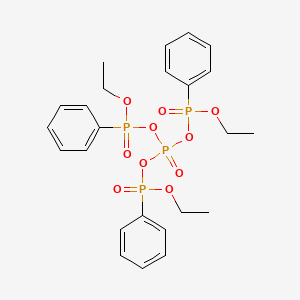

![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
